

Commercial Suppliers and Technical Guide for 4-Methoxybutan-1-ol

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Compound of Interest

Compound Name: 4-Methoxybutan-1-ol

Cat. No.: B094083

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This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the commercial availability and technical specifications of **4-Methoxybutan-1-ol**. This document outlines key data from various suppliers, details experimental protocols for synthesis and quality control, and presents logical workflows through diagrams.

Introduction to 4-Methoxybutan-1-ol

4-Methoxybutan-1-ol (CAS No: 111-32-0) is a valuable chemical intermediate and solvent with applications in the pharmaceutical, fragrance, and coatings industries.^[1] Its bifunctional nature, containing both an ether and a primary alcohol group, allows for its use as a building block in the synthesis of more complex molecules. This guide provides essential technical information for the procurement and application of this compound in a research and development setting.

Commercial Availability

A variety of chemical suppliers offer **4-Methoxybutan-1-ol** in various purities and quantities. The following tables summarize the offerings from several prominent vendors to facilitate comparison.

Table 1: Commercial Suppliers of 4-Methoxybutan-1-ol

Supplier	Purity	Available Quantities
Thermo Fisher Scientific	>98.0% (GC)	5 g, 25 g
Pharmaffiliates	High Purity	Inquire for details
Sobekbio Biosciences	98%	1 g, 5 g, 25 g, 100 g
TCI Chemicals	>98.0% (GC)	5 g, 25 g
ChemicalBook Suppliers	Typically ≥98%	Varies by supplier (g to kg)

Table 2: Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C5H12O2	[2][3]
Molecular Weight	104.15 g/mol	[2][3]
Appearance	Clear, colorless to pale yellow liquid	[1]
Boiling Point	66 °C at 7 mmHg	[3]
Density	0.93 g/cm ³	[3]
Refractive Index	1.4190-1.4330 @ 20°C	[3]
Solubility	Slightly soluble in water	[1][3]
Flash Point	73 °C (163 °F)	[3]

Experimental Protocols

This section details methodologies for the synthesis and quality control of **4-Methoxybutan-1-ol**, adapted from established chemical literature.

Synthesis of 4-Methoxybutan-1-ol

Several synthetic routes for **4-Methoxybutan-1-ol** have been reported. A common method involves the ring-opening of tetrahydrofuran (THF) with methanol. The following is a representative protocol based on literature precedents.[4]

Materials:

- Tetrahydrofuran (THF)
- Methanol
- Perchloric acid (as catalyst) or other suitable acid catalyst
- Sodium bicarbonate
- Anhydrous magnesium sulfate
- Dichloromethane

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine a solution of tetrahydrofuran in a suitable solvent.
- Add methanol to the reaction mixture.
- Carefully add a catalytic amount of perchloric acid.
- Stir the reaction mixture at a controlled temperature (e.g., 25 °C) and monitor the reaction progress using Gas Chromatography (GC).
- Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate until the mixture is neutralized.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and dry over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure.
- Purify the crude product by fractional distillation to obtain pure **4-Methoxybutan-1-ol**.

Quality Control and Analytical Protocols

Ensuring the purity and identity of **4-Methoxybutan-1-ol** is critical for its application. The following are general protocols for its analysis using standard analytical techniques.

GC-MS is a primary technique for assessing the purity of **4-Methoxybutan-1-ol** and identifying any impurities.

Sample Preparation:

- Prepare a dilute solution of **4-Methoxybutan-1-ol** in a volatile solvent such as methanol or dichloromethane (e.g., 1 mg/mL).

Instrumentation (Typical Parameters):

- Gas Chromatograph: Equipped with a capillary column suitable for polar analytes (e.g., a wax or a low-bleed polar-deactivated phase).
- Injector: Split/splitless injector, operated in split mode.
- Oven Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 250 °C) to ensure elution of all components.
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Electron ionization (EI) source.
- Scan Range: m/z 30-300.

Data Analysis:

- The purity is determined by the relative peak area of the main component in the chromatogram.
- The mass spectrum of the main peak should be compared to a reference spectrum for identity confirmation.

NMR spectroscopy is used to confirm the chemical structure of **4-Methoxybutan-1-ol**.

Sample Preparation:

- Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Filter the solution into a clean NMR tube to remove any particulate matter.

^1H NMR (Proton NMR) Analysis:

- Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
- Expected signals:
 - A singlet corresponding to the methoxy protons ($-\text{OCH}_3$).
 - Multiplets corresponding to the methylene protons of the butane chain ($-\text{CH}_2-$).
 - A signal corresponding to the hydroxyl proton ($-\text{OH}$), which may be broad and its chemical shift can vary.

^{13}C NMR (Carbon-13 NMR) Analysis:

- Acquire the spectrum with proton decoupling.
- Expected signals:
 - A signal for the methoxy carbon.
 - Signals for the four distinct methylene carbons in the butane chain.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

- For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

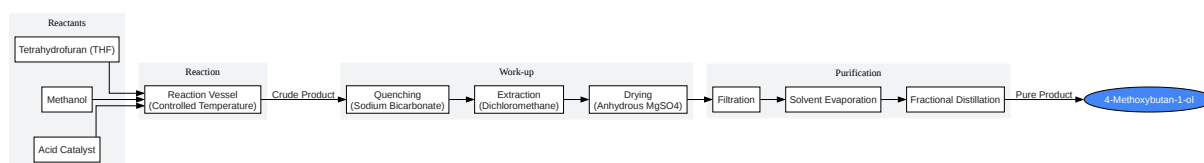
Data Analysis:

- Look for characteristic absorption bands:

- A broad O-H stretching band in the region of 3200-3600 cm^{-1} indicating the alcohol group.
- C-H stretching bands in the region of 2850-3000 cm^{-1} .
- A prominent C-O stretching band for the ether linkage around 1100-1150 cm^{-1} .
- A C-O stretching band for the alcohol group around 1050 cm^{-1} .

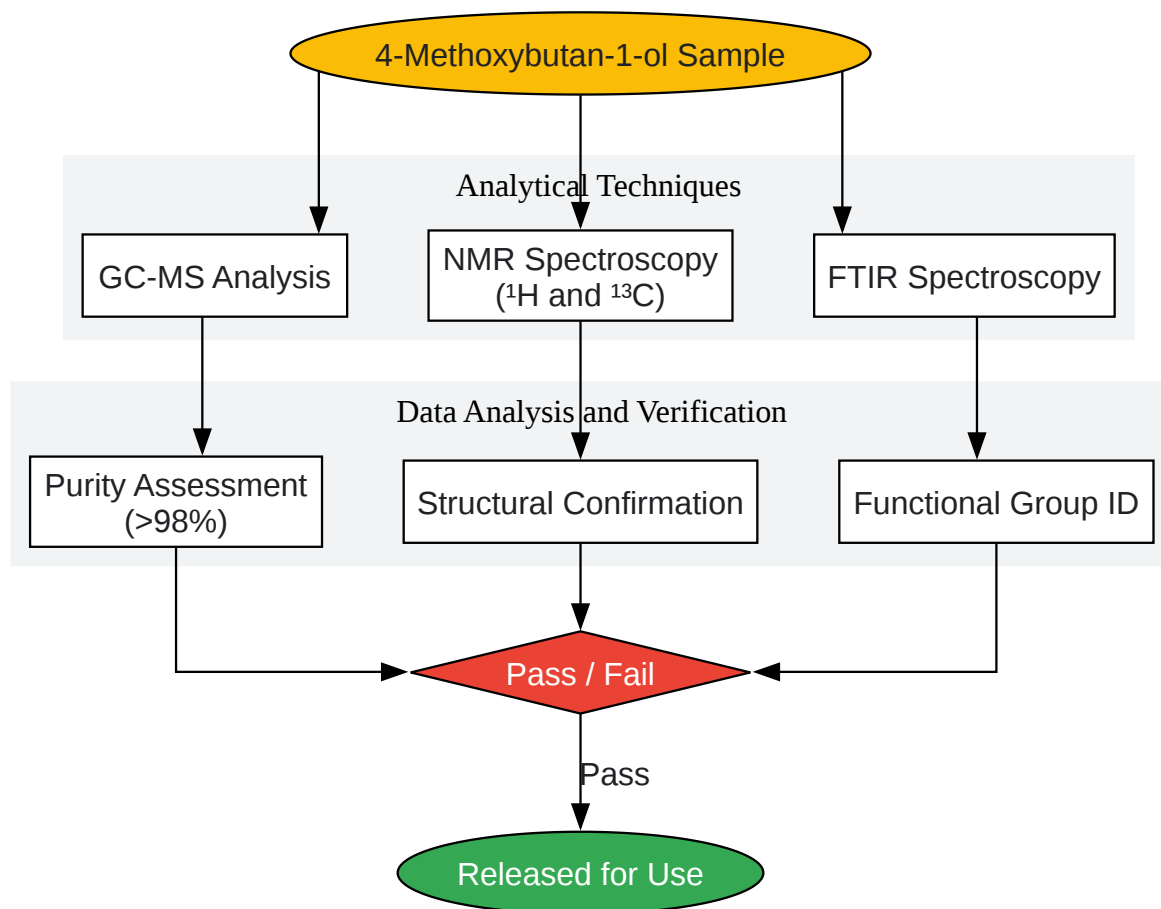
Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and quality control of **4-Methoxybutan-1-ol**.



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Caption: Synthesis workflow for **4-Methoxybutan-1-ol**.



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Caption: Quality control workflow for **4-Methoxybutan-1-ol**.

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